molecular formula C4H3N3O B1331464 5-Aminooxazole-4-carbonitrile CAS No. 5098-15-7

5-Aminooxazole-4-carbonitrile

Cat. No.: B1331464
CAS No.: 5098-15-7
M. Wt: 109.09 g/mol
InChI Key: HMBJSRMVCZHYFN-UHFFFAOYSA-N
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Description

5-Aminooxazole-4-carbonitrile: is a heterocyclic compound with the molecular formula C4H3N3O and a molecular weight of 109.09 g/mol . It is characterized by the presence of an oxazole ring substituted with an amino group at the 5-position and a nitrile group at the 4-position. This compound has gained attention due to its diverse applications in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: While specific industrial production methods for 5-aminooxazole-4-carbonitrile are not extensively documented, the use of microwave-mediated synthesis and Sonogashira reactions suggests potential scalability for industrial applications.

Comparison with Similar Compounds

Properties

IUPAC Name

5-amino-1,3-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O/c5-1-3-4(6)8-2-7-3/h2H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBJSRMVCZHYFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(O1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60299918
Record name 5-aminooxazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60299918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5098-15-7
Record name 5098-15-7
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Record name 5-aminooxazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60299918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-1,3-oxazole-4-carbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Customer
Q & A

Q1: What is the significance of the synthetic route described in the research for generating 2-substituted-5-aminooxazole-4-carbonitrile derivatives?

A1: The research [, ] outlines a synthetic pathway that utilizes microwave irradiation to facilitate the synthesis and manipulation of a library of 2-substituted-5-aminooxazole-4-carbonitrile derivatives. This method is significant due to its potential advantages over traditional synthetic methods, such as:

    Q2: What are the key structural features of the synthesized 5-aminooxazole-4-carbonitrile derivatives highlighted in the research?

    A2: The research focuses on the synthesis of 2-substituted-5-aminooxazole-4-carbonitrile derivatives [, ]. This class of compounds features:

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